![molecular formula C12H16F2N2 B2492077 1-[1-(2,4-Difluorophenyl)ethyl]piperazine CAS No. 518972-07-1](/img/structure/B2492077.png)
1-[1-(2,4-Difluorophenyl)ethyl]piperazine
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Overview
Description
“1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C12H16F2N2 and a molecular weight of 226.27 . The SMILES string for this compound is CC(N1CCNCC1)c2ccc(F)cc2F .
Molecular Structure Analysis
The InChI key for “1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is QHWJJNHMMZQNOF-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis
“1-[1-(2,4-Difluorophenyl)ethyl]piperazine” has an empirical formula of C12H16F2N2 and a molecular weight of 226.27 . The compound’s SMILES string is CC(N1CCNCC1)c2ccc(F)cc2F , which provides information about its molecular structure.Scientific Research Applications
Finkelstein Alkylation
Finkelstein alkylation reactions involving piperazine derivatives lead to the introduction of alkyl groups. Researchers can fine-tune the lipophilicity and other physicochemical properties of the resulting compounds. These modified molecules may exhibit improved drug-like characteristics.
Safety and Hazards
According to Sigma-Aldrich, “1-[1-(2,4-Difluorophenyl)ethyl]piperazine” is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements for this compound are H301 - H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
1-[1-(2,4-difluorophenyl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9(16-6-4-15-5-7-16)11-3-2-10(13)8-12(11)14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJJNHMMZQNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Difluorophenyl)ethyl]piperazine |
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